molecular formula C11H21Cl3NO4P B2368998 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide CAS No. 394240-27-8

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide

Cat. No.: B2368998
CAS No.: 394240-27-8
M. Wt: 368.62
InChI Key: IGTTWYCPRMGAID-UHFFFAOYSA-N
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Description

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the diethoxyphosphorylethyl intermediate: This step involves the reaction of a suitable phosphorylating agent with an appropriate ethyl derivative under controlled conditions.

    Introduction of the trichloro group: The intermediate is then reacted with a chlorinating agent to introduce the trichloro group.

    Coupling with 3-methylbutanamide: The final step involves coupling the trichloro-diethoxyphosphorylethyl intermediate with 3-methylbutanamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)butanamide
  • 3-methyl-N-(2,2,2-trichloro-1-(1-naphthylamino)ethyl)benzamide

Uniqueness

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide is unique due to its specific diethoxyphosphorylethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Cl3NO4P/c1-5-18-20(17,19-6-2)10(11(12,13)14)15-9(16)7-8(3)4/h8,10H,5-7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTTWYCPRMGAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)CC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl3NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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